molecular formula C23H22N2O4 B2952628 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide CAS No. 898440-50-1

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide

Cat. No. B2952628
CAS RN: 898440-50-1
M. Wt: 390.439
InChI Key: BWPYEVRRGIBRRH-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide” is a chemical entity that has been mentioned in various contexts . It is also known as DIMN , an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. The empirical formula is given as C23H22N2O4. For a detailed molecular structure, it would be necessary to refer to a reliable chemical database or a published scientific paper.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Isoquinoline derivatives like the compound are significant in medicinal chemistry due to their structural similarity to natural alkaloids. They are often explored for their potential as therapeutic agents. The tetrahydroisoquinoline moiety is particularly interesting for its biological activities against various pathogens and neurodegenerative disorders . This compound could be investigated for its efficacy in modulating biological pathways, potentially leading to the development of new medications.

Catalysis in Organic Synthesis

The compound’s structure suggests potential utility in catalysis, especially in Brønsted or Lewis acid-catalyzed reactions. Such compounds can facilitate the synthesis of complex organic molecules, including other pharmacologically active heterocycles . Researchers might explore its use as a catalyst to improve the efficiency and selectivity of synthetic processes.

Biological Activity Profiling

Compounds with the isoquinoline scaffold are known to exhibit a wide range of biological activities. This particular compound could be used in high-throughput screening to identify new biological activities. It may serve as a lead compound for the development of new drugs with antitumor, antioxidant, antibacterial, and antifungal properties .

Neuroscience Research

Given the neuroactive potential of isoquinoline compounds, this compound could be valuable in neuroscience research. It might be used to study the modulation of neurotransmitter systems or to develop treatments for neurodegenerative diseases .

Material Science

While not directly related to the compound’s chemical structure, the identifier “F2617-0244” is associated with a standard test method for identifying and quantifying certain elements in polymeric materials . This suggests potential applications in material science, particularly in the analysis and certification of materials for safety and compliance.

Androgen Receptor Antagonism

The compound’s structural features suggest potential use as an androgen receptor (AR) antagonist. It could be studied for its effectiveness in suppressing the growth of prostate cancer cell lines, both androgen-dependent and independent . This application is particularly relevant in the search for new treatments for hormone-responsive cancers.

properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYEVRRGIBRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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